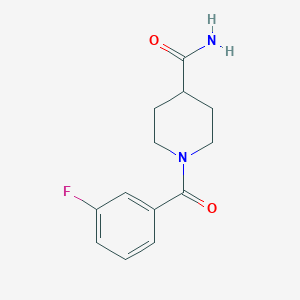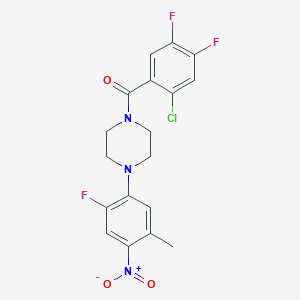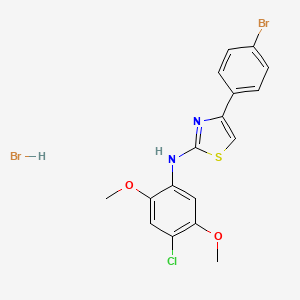![molecular formula C24H18N2O7 B5183007 3-{5-[(Z)-{1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxopyrazolidin-4-ylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B5183007.png)
3-{5-[(Z)-{1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxopyrazolidin-4-ylidene}methyl]furan-2-yl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{5-[(Z)-{1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxopyrazolidin-4-ylidene}methyl]furan-2-yl}benzoic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures
作用机制
AKOS000113068, also known as 3-[5-({1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-furyl]benzoic acid or 3-(5-{[(4Z)-1-[4-(ETHOXYCARBONYL)PHENYL]-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID, is a complex oligosaccharide that has been found to have significant effects on the body’s metabolic processes .
Target of Action
The primary targets of AKOS000113068 are the alpha-glucosidase enzymes located in the brush-border of the intestinal mucosa . These enzymes are responsible for the breakdown of complex carbohydrates into absorbable simple sugars .
Mode of Action
AKOS000113068 acts as a competitive inhibitor of pancreatic alpha-amylase and membrane-bound alpha-glucosidases . By inhibiting these enzymes, it limits the absorption of dietary carbohydrates and the subsequent postprandial increase in blood glucose and insulin levels .
Biochemical Pathways
The inhibition of alpha-glucosidase enzymes by AKOS000113068 affects the metabolism of complex starches and oligo-, tri-, and disaccharides into absorbable simple sugars . This results in a reduction in postprandial serum insulin and glucose peaks .
Pharmacokinetics
The pharmacokinetic properties of AKOS000113068 are characterized by its low absorption and exclusive metabolism via the gastrointestinal (GI) tract . Less than 2% of the drug is absorbed as active drug, while about 35% is absorbed as metabolites . The drug is excreted in the urine (about 34% as inactive metabolites) and feces (about 51% as unabsorbed drug) .
Result of Action
The result of AKOS000113068’s action is a reduction in postprandial blood glucose and insulin levels . This makes it a useful adjunct to diet and exercise for the management of blood sugar levels in patients with type 2 diabetes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(Z)-{1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxopyrazolidin-4-ylidene}methyl]furan-2-yl}benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the pyrazolidinone ring: This step involves the reaction of ethyl 4-aminobenzoate with ethyl acetoacetate under acidic conditions to form the pyrazolidinone intermediate.
Furan ring formation: The pyrazolidinone intermediate is then reacted with furfural in the presence of a base to form the furan ring.
Final coupling: The furan-containing intermediate is coupled with 3-bromobenzoic acid under palladium-catalyzed cross-coupling conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
化学反应分析
Types of Reactions
3-{5-[(Z)-{1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxopyrazolidin-4-ylidene}methyl]furan-2-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted aromatic compounds.
科学研究应用
3-{5-[(Z)-{1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxopyrazolidin-4-ylidene}methyl]furan-2-yl}benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
相似化合物的比较
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.
2,2’-Bipyridyl: Another aromatic compound used in coordination chemistry, differing in its ligand properties and applications.
Uniqueness
3-{5-[(Z)-{1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxopyrazolidin-4-ylidene}methyl]furan-2-yl}benzoic acid is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
属性
IUPAC Name |
3-[5-[(Z)-[1-(4-ethoxycarbonylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O7/c1-2-32-24(31)14-6-8-17(9-7-14)26-22(28)19(21(27)25-26)13-18-10-11-20(33-18)15-4-3-5-16(12-15)23(29)30/h3-13H,2H2,1H3,(H,25,27)(H,29,30)/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUASOJJDIPBYFV-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(dimethylamino)ethyl]-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B5182925.png)
methyl]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5182936.png)
![2-(4-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B5182946.png)
![4-[4-(2,6-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5182952.png)


![(5Z)-3-(2-methylphenyl)-5-[(5-nitro-2-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5182969.png)
![dimethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5182975.png)
![5-acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-(2-chlorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5182981.png)
![3-benzyl-1-(2-phenylethyl)-8-(1,3-thiazol-2-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5182986.png)
![4-methyl-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5182992.png)

![1-(2-fluorobenzyl)-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5183010.png)
![4-fluoro-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B5183018.png)
